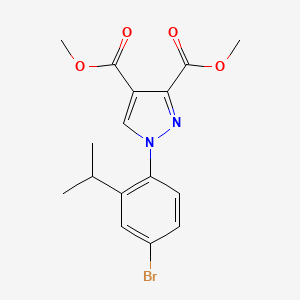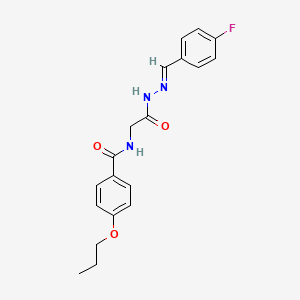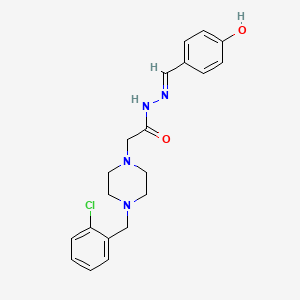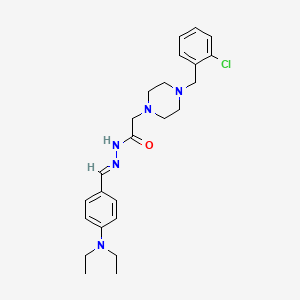![molecular formula C30H27N5OS B12026050 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12026050.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methylphenyl groups and a naphthylidene acetohydrazide moiety, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Substitution with Methylphenyl Groups: The triazole ring is then substituted with methylphenyl groups through electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is synthesized by reacting hydrazine with acetic acid derivatives.
Condensation with Naphthalen-1-yl Aldehyde: The final step involves the condensation of the acetohydrazide with naphthalen-1-yl aldehyde to form the desired compound.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its triazole core, this compound may exhibit antimicrobial, antifungal, or anticancer activities.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The sulfanyl and acetohydrazide moieties may also contribute to its activity by interacting with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives with different substituents. For example:
4,5-bis(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide: This compound has bromophenyl groups instead of methylphenyl groups.
4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide: This compound has methoxyphenyl groups instead of methylphenyl groups.
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide lies in its specific combination of substituents, which may confer distinct biological or chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C30H27N5OS |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5OS/c1-20-11-15-24(16-12-20)29-33-34-30(35(29)25-17-13-21(2)14-18-25)37-19-28(36)32-31-22(3)26-10-6-8-23-7-4-5-9-27(23)26/h4-18H,19H2,1-3H3,(H,32,36)/b31-22+ |
InChI-Schlüssel |
DVPMGFHWLDGNIG-DFKUXCBWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide](/img/structure/B12025987.png)

![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12026011.png)


![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026022.png)
![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12026030.png)

![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026040.png)
![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12026062.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026063.png)
